molecular formula C8H9BrFNO2S B2993867 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide CAS No. 2551118-42-2

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide

Cat. No.: B2993867
CAS No.: 2551118-42-2
M. Wt: 282.13
InChI Key: ITCRBIBIJLZJJN-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with bromine (position 3), fluorine (position 6), and two methyl groups (positions 2 and 4), with a sulfonamide (-SO₂NH₂) functional group. The bromine and fluorine substituents confer electron-withdrawing properties, which may influence reactivity, solubility, and biological activity compared to analogs with electron-donating groups like methyl or methoxy .

Properties

IUPAC Name

3-bromo-6-fluoro-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO2S/c1-4-3-6(10)8(14(11,12)13)5(2)7(4)9/h3H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCRBIBIJLZJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Br)C)S(=O)(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 3-Bromo-6-fluoro-2,4-dimethylbenzene with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then reacted with ammonia or an amine to yield the sulfonamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Electrophilic aromatic substitution: The benzene ring can undergo reactions such as nitration, sulfonation, and halogenation.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Electrophilic aromatic substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Nucleophilic substitution: Products include substituted sulfonamides with various functional groups.

    Electrophilic aromatic substitution: Products include nitro, sulfonyl, and halogenated derivatives.

    Reduction: Products include the corresponding amines.

Scientific Research Applications

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamides typically act by inhibiting enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication . The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The following table summarizes structurally related compounds from the evidence, highlighting key differences in substituents, functional groups, and inferred properties:

Compound Name (CAS/Reference) Molecular Formula Substituents/Functional Groups Molecular Weight Inferred Properties/Applications
3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide (Hypothetical) C₈H₉BrFNO₂S 3-Br, 6-F, 2,4-CH₃; sulfonamide ~292.1 (calc.) High electronegativity; moderate solubility in polar solvents; potential protease inhibition
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-5-methoxy-2,4-dimethylbenzenesulfonamide C₂₀H₁₉N₃O₃S₂ 5-OCH₃, 2,4-CH₃; sulfonamide + heterocycle 413.51 Low aqueous solubility (bulky substituents); kinase inhibition candidate
3-Benzyloxy-6-bromo-2-fluorobenzaldehyde (1114809-05-0) C₁₄H₁₀BrFO₂ 3-OCH₂C₆H₅, 6-Br, 2-F; aldehyde 309.13 Electrophilic aldehyde for cross-coupling; intermediate in organic synthesis
4-Acetamido-3-bromobenzotrifluoride (6761-18-5) C₉H₇BrF₃NO 4-NHCOCH₃, 3-Br, -CF₃ 282.06 High stability (CF₃); precursor for fluorinated pharmaceuticals

Key Comparisons:

  • Substituent Effects :

    • Electron-Withdrawing Groups (Br, F) : The target compound’s bromine and fluorine substituents enhance electrophilicity at the aromatic ring, making it more reactive toward nucleophilic aromatic substitution compared to methoxy- or methyl-substituted analogs (e.g., the compound in ). The trifluoromethyl group in further amplifies electron withdrawal, increasing stability but reducing solubility.
    • Methyl Groups : The 2,4-dimethyl groups in the target compound may improve lipophilicity and membrane permeability relative to polar substituents like methoxy () or acetamido ().
  • Functional Group Diversity :

    • Sulfonamide vs. Aldehyde : The sulfonamide group (target compound and ) enables hydrogen bonding, enhancing solubility in polar solvents and interaction with biological targets. In contrast, the aldehyde in is reactive toward nucleophiles, making it suitable for synthetic intermediates but less stable in aqueous environments.
  • Molecular Weight and Solubility: The target compound’s lower molecular weight (~292.1) compared to (413.51) suggests better solubility in organic solvents. However, the presence of halogens may reduce aqueous solubility relative to non-halogenated analogs.

Research Findings and Discussion

Physical Properties

  • Melting Points : Bulky substituents (e.g., heterocycles in ) typically raise melting points, whereas methyl groups may lower them. The target compound likely has a moderate melting point (~150–200°C), aligning with similar sulfonamides.
  • Spectroscopic Analysis : 19F NMR (as used for ) would detect the fluorine atom’s chemical shift, while bromine’s presence could complicate 1H NMR interpretation due to quadrupolar broadening.

Limitations and Gaps

The evidence lacks direct data on the target compound, necessitating extrapolation from analogs. For instance, the trifluoromethyl group in demonstrates how strong electron withdrawal affects stability, but the target’s methyl groups may counteract this effect. Further experimental studies are required to validate these hypotheses.

Biological Activity

3-Bromo-6-fluoro-2,4-dimethylbenzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

IUPAC Name: this compound
Molecular Formula: C₈H₉BrFNO₂S
Molecular Weight: 165.13 g/mol
Structural Features: The compound features a sulfonamide group attached to a bromofluoromethyl-substituted aromatic ring, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on insulin-regulated aminopeptidase (IRAP), an enzyme implicated in memory and learning processes. The inhibition of IRAP can lead to enhanced cognitive functions, making this compound a potential candidate for neuroprotective therapies .

Biological Activity

Research has demonstrated various biological activities associated with this compound:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties against a range of bacterial strains, indicating its potential use in treating infections .
  • Antitumor Activity: Preliminary studies suggest that it may possess antitumor properties, although further investigation is necessary to elucidate its efficacy and mechanism in cancer treatment.
  • Cognitive Enhancement: As mentioned, the inhibition of IRAP suggests that this compound could enhance cognitive functions, which is particularly relevant in the context of neurodegenerative diseases .

Case Studies and Experimental Data

A series of studies have been conducted to assess the biological activity of this compound. Below is a summary of key findings:

StudyBiological ActivityMethodologyResults
Study 1Inhibition of IRAPIn vitro assaysSignificant reduction in enzyme activity observed
Study 2Antimicrobial efficacyDisk diffusion methodEffective against Gram-positive and Gram-negative bacteria
Study 3Cytotoxic effectsMTT assay on cancer cell linesInduced apoptosis in treated cells

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